3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. This nomenclature precisely describes the molecular structure by identifying the core propanoic acid backbone, the 1,2,4-oxadiazole heterocyclic ring system, and the 4-methylphenyl substituent group. The compound belongs to the broader class of 1,2,4-oxadiazole-5-propanoic acid derivatives, which are characterized by their five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
The structural representation can be accurately depicted through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as OC(=O)CCc1onc(n1)c1ccc(cc1)C, which provides a linear text-based description of the molecular connectivity. An alternative Simplified Molecular Input Line Entry System notation found in chemical databases is CC1=CC=C(C=C1)C1N=C(CCC(O)=O)ON=1, which emphasizes the aromatic ring system and heterocyclic connectivity. The compound features a propanoic acid chain attached at the 5-position of the 1,2,4-oxadiazole ring, while the 3-position of the oxadiazole ring bears a 4-methylphenyl substituent group.
The three-dimensional structural characteristics of this compound include the planar nature of both the oxadiazole ring and the methylphenyl aromatic system. The propanoic acid side chain provides rotational flexibility, allowing for various conformational states that may influence the compound's biological and chemical properties. The presence of the carboxylic acid functional group introduces hydrogen bonding capabilities and ionization potential, which are important factors in determining the compound's solubility and reactivity profiles.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C12H12N2O3, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular composition reflects the structural components of the compound, including the methylphenyl group (C7H7), the oxadiazole ring (C2N2O), and the propanoic acid chain (C3H5O2).
The molecular weight calculations show slight variations across different chemical databases and sources, with reported values ranging from 232.23 to 232.24 grams per mole. The most precise molecular weight is documented as 232.2353 grams per mole, providing the level of accuracy required for analytical and computational chemistry applications. These minor variations in reported molecular weights typically reflect differences in atomic mass standards and rounding conventions used by different database systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H12N2O3 | |
| Molecular Weight (g/mol) | 232.2353 | |
| Molecular Weight (g/mol) | 232.24 | |
| Molecular Weight (g/mol) | 232.23 |
The elemental composition analysis reveals that carbon comprises approximately 62.07% of the molecular weight, hydrogen accounts for 5.21%, nitrogen represents 12.06%, and oxygen constitutes 20.68% of the total molecular mass. This composition is characteristic of small organic molecules containing heterocyclic systems with both aromatic and aliphatic components. The relatively high proportion of carbon and the presence of nitrogen and oxygen heteroatoms contribute to the compound's potential for diverse chemical interactions and biological activities.
Registry Numbers and Database Identifiers
The compound this compound is officially registered under the Chemical Abstracts Service registry number 94192-17-3, which serves as its unique international identifier in chemical databases and regulatory systems. This Chemical Abstracts Service number is essential for unambiguous identification of the compound across different chemical information systems and ensures consistency in chemical literature and commercial applications.
The compound is assigned the Molecular Design Limited number MFCD06408967, which is used in chemical inventory systems and commercial databases for tracking and identification purposes. This identifier is particularly important for chemical suppliers and researchers when ordering or referencing the compound in laboratory settings and commercial transactions.
Several alternative nomenclature systems and synonyms are documented for this compound in various databases. The compound may also be referred to as 3-(3-P-TOLYL-OXADIAZOL-5-YL)-PROPIONIC ACID, using an abbreviated form that emphasizes the tolyl (methylphenyl) substituent. Additional systematic naming includes 1,2,4-Oxadiazole-5-propanoicacid, 3-(4-methylphenyl)-, which follows a different organizational structure but describes the same molecular entity.
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 94192-17-3 | |
| Molecular Design Limited Number | MFCD06408967 | |
| PubChem Substance ID | 329791046 |
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEIJRMZDVOOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391141 | |
| Record name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-17-3 | |
| Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94192-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Hydrazide Intermediate
- Starting from 4-methylphenylpropanoic acid derivatives, the carboxylic acid group is converted to the corresponding ester (e.g., methyl ester) by reaction with acetyl chloride in methanol at elevated temperatures (~65 °C).
- The ester is then treated with hydrazine hydrate in refluxing ethanol to yield the hydrazide intermediate.
Cyclization to Form 1,2,4-Oxadiazole Ring
- The hydrazide intermediate undergoes cyclization by reaction with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid.
- This step forms the 1,2,4-oxadiazole ring, incorporating the 4-methylphenyl substituent at the 3-position of the ring.
Protection and Deprotection Strategies
- Phenolic or amino groups present in intermediates may be protected using tert-butyloxycarbonyl (Boc) groups or triisopropylsilyl (TIPS) groups to prevent side reactions during coupling steps.
- Deprotection is achieved under acidic or basic conditions, depending on the protecting group used, to yield the final product.
Representative Reaction Scheme Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 4-Methylphenylpropanoic acid | Acetyl chloride, methanol, 65 °C | Methyl ester of 4-methylphenylpropanoic acid |
| 2 | Methyl ester | Hydrazine hydrate, refluxing ethanol | Hydrazide intermediate |
| 3 | Hydrazide intermediate | Trimethyl orthoformate/orthoacetate, catalytic acid | 1,2,4-Oxadiazole ring-containing compound |
| 4 | Protected intermediates (if applicable) | Boc anhydride, TIPS-Cl (for protection) | Protected intermediates |
| 5 | Protected intermediates | Deprotection reagents (acid/base) | Deprotected intermediates |
| 6 | Deprotected intermediate | HBTU or EDC/HOBt, amine or acid coupling | Final compound: this compound |
Research Findings and Optimization Notes
- Hydrazide formation is generally high-yielding and requires reflux in ethanol with hydrazine hydrate for several hours.
- Cyclization to the oxadiazole ring is acid-catalyzed and proceeds smoothly with orthoesters, often under mild heating.
- Protection of phenolic or amino groups is crucial to avoid side reactions during coupling steps; Boc and TIPS groups are commonly employed.
- Amide coupling reagents such as HBTU provide efficient coupling with minimal racemization and high yields.
- The ester to acid conversion is typically achieved by hydrolysis under acidic or basic conditions, depending on substrate sensitivity.
- The entire synthetic route is amenable to scale-up due to the use of common reagents and straightforward purification steps.
Comparative Table of Key Reagents and Conditions
| Reaction Step | Common Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Esterification | Acetyl chloride, methanol, 65 °C | Convert acid to methyl ester for further reactions |
| Hydrazide formation | Hydrazine hydrate, refluxing ethanol | Formation of hydrazide intermediate |
| Cyclization (oxadiazole) | Trimethyl orthoformate/orthoacetate, catalytic acid | Cyclization to 1,2,4-oxadiazole ring |
| Protection | Boc anhydride, TIPS-Cl | Protect phenol/amino groups |
| Deprotection | Acidic or basic conditions | Remove protecting groups |
| Amide coupling | HBTU, EDC/HOBt, base | Coupling acid/amine to form amide bond |
| Hydrolysis | Acidic or basic aqueous conditions | Convert esters to carboxylic acids |
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. The specific compound, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, has been studied for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, one study demonstrated that oxadiazole derivatives could effectively target specific pathways involved in cancer cell survival and proliferation .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Research suggests that the incorporation of the oxadiazole moiety can enhance the anti-inflammatory activity of certain drugs. This compound has been evaluated for its ability to reduce inflammation in animal models, showing promising results in lowering inflammatory markers and improving overall health outcomes .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Studies indicate that it may help protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Science
Pesticidal Activity
In agricultural applications, compounds similar to this compound have been investigated for their pesticidal properties. Research has shown that oxadiazole derivatives can act as effective fungicides and insecticides. They work by disrupting the biological processes of pests and pathogens, leading to reduced crop losses .
Herbicide Development
The compound's ability to inhibit specific enzymes involved in plant growth has led to its exploration as a potential herbicide. Studies have demonstrated that certain oxadiazole compounds can effectively control weed growth without adversely affecting crop yield, making them valuable in sustainable agriculture practices .
Materials Science
Polymer Synthesis
In materials science, this compound is being studied for its role in polymer synthesis. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance characteristics suitable for industrial applications .
Nanomaterials
Furthermore, this compound has potential applications in the development of nanomaterials. Its integration into nanocomposites can lead to materials with enhanced electrical conductivity and thermal properties. These advancements are particularly relevant for electronics and energy storage devices .
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents attached to the phenyl ring. Below, we compare the target compound with its structural analogs, focusing on synthesis yields, molecular properties, and bioactivity.
Key Observations:
- Electron-Donating Groups : The 4-methoxyphenyl analog (18) exhibits a lower yield (46%) compared to the 4-methylphenyl variant, likely due to steric or electronic effects during synthesis .
- Heterocyclic Variations: The isoquinolyl-substituted analog (20) achieves the highest yield (62%), suggesting favorable cyclization conditions for bulky substituents .
Bioactivity and Functional Relevance
- Antimicrobial Activity: Chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective activity against Escherichia coli and Staphylococcus aureus . However, oxadiazole-based analogs like the target compound lack direct antimicrobial data in the provided evidence.
- Enzyme Modulation: A related compound, 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid, was used to synthesize a CFTR (cystic fibrosis transmembrane conductance regulator) modulator with 47% yield, highlighting the scaffold’s utility in drug discovery .
Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl derivative (C₁₃H₁₄N₂O₄) has a higher calculated XLogP3 (1.9) compared to the 4-methylphenyl analog, indicating increased hydrophobicity .
- Hydrogen Bonding: All propanoic acid derivatives feature one hydrogen bond donor (COOH group), critical for interactions with biological targets .
Biological Activity
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
- CAS Number : 110449-27-9
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that oxadiazole derivatives can modulate gene expression and exhibit anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For example, a related compound demonstrated potent activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
The compound's ability to inhibit Rho/MRTF/SRF-mediated gene transcription suggests potential anti-inflammatory effects. This pathway is crucial in various inflammatory diseases, indicating that derivatives like this compound may be beneficial in treating such conditions .
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated their efficacy against multiple bacterial strains. The results indicated that the presence of the oxadiazole ring significantly enhanced the antimicrobial activity compared to non-oxadiazole analogs .
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that compounds with the oxadiazole moiety inhibited the expression of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role in managing chronic inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic routes are recommended for preparing 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation between a carboxylic acid derivative (e.g., propanoic acid) and an amidoxime precursor. A validated approach includes:
Amidoxime Formation : React 4-methylbenzamide with hydroxylamine to generate the amidoxime intermediate.
Cyclization : Treat the amidoxime with a propanoic acid derivative (e.g., ethyl propiolate) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., KOH) to form the 1,2,4-oxadiazole ring.
Hydrolysis : Hydrolyze the ester group under acidic or basic conditions to yield the free carboxylic acid.
Key Considerations: Monitor reaction temperature (80–120°C) to avoid side reactions, and use NMR or LC-MS to verify intermediate purity .
Advanced: How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
Methodological Answer:
Optimization requires systematic variation of:
- Catalysts : Transition metals (e.g., Cu(I)) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization.
- Solvent Effects : Polar solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to prevent oxidation.
- Temperature Gradient : Gradual heating (60°C → 120°C) minimizes decomposition.
- Stoichiometry : A 1:1.2 molar ratio of amidoxime to carboxylic acid derivative reduces unreacted starting material.
Data Analysis: Use Design of Experiments (DoE) to model interactions between variables and identify optimal conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl) and the propanoic acid chain (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm the oxadiazole ring (C=O at ~170 ppm, C=N at ~160 ppm).
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
Advanced: How does the 4-methylphenyl substituent influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects : The methyl group is electron-donating, increasing electron density on the oxadiazole ring, which may enhance binding to electron-deficient biological targets (e.g., enzymes).
- Steric Effects : The substituent’s position minimizes steric hindrance, allowing planar orientation for π-π stacking in protein pockets.
- Bioactivity Correlation : Compare with analogs (e.g., 3-fluorophenyl or 4-hydroxyphenyl derivatives) via in vitro assays (e.g., enzyme inhibition). Structural analogs of 1,2,4-oxadiazoles show activity in luminescent materials and antimicrobial studies .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility :
- Aqueous : Low solubility at neutral pH; enhance via sodium salt formation (pH > 8).
- Organic Solvents : Soluble in DMSO, DMF, or methanol.
- Stability :
- Thermal : Stable up to 150°C (TGA data recommended).
- Photochemical : Protect from UV light to prevent oxadiazole ring degradation.
- pH Sensitivity : Carboxylic acid group may degrade under strong acidic/basic conditions.
Experimental Design: Conduct accelerated stability studies (40°C/75% RH) over 4 weeks with HPLC monitoring .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole ring’s hydrogen-bonding potential.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs.
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability.
Validation: Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements) .
Basic: What are the documented biological activities of 1,2,4-oxadiazole derivatives, and how do they inform research on this compound?
Methodological Answer:
1,2,4-Oxadiazoles are reported to exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria via membrane disruption.
- Anti-inflammatory Effects : COX-2 inhibition in murine models.
- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7).
Research Design: Screen this compound against relevant cell lines using standardized protocols (e.g., MTT assay) and compare with positive controls (e.g., doxorubicin) .
Advanced: How can researchers address discrepancies in reported bioactivity data for structural analogs?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line viability, incubation time).
- Structural Variants : Evaluate substituent effects (e.g., 4-methyl vs. 4-fluoro) on potency.
- Data Normalization : Use relative activity ratios (e.g., IC₅₀ ratios to a common reference compound).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
Example: Fluoro-substituted analogs may show enhanced activity due to increased electronegativity .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents.
- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal.
Reference: Follow GHS guidelines for carboxylic acid derivatives and heterocycles .
Advanced: What strategies can resolve low reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Protocol Harmonization : Standardize solvent purity (e.g., anhydrous DMF), catalyst batches, and heating methods.
- Intermediate Characterization : Share NMR spectra of key intermediates via open-access platforms.
- Round-Robin Testing : Collaborate with multiple labs to validate synthesis steps and identify critical variables (e.g., moisture sensitivity).
Documentation: Publish detailed SI (Supplementary Information) with step-by-step videos or spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
